2-Bromo-5-(piperazin-1-YL)pyrazine
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Overview
Description
2-Bromo-5-(piperazin-1-yl)pyrazine is an organic compound with the molecular formula C8H11BrN4 It is a derivative of pyrazine, substituted with a bromine atom and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(piperazin-1-yl)pyrazine typically involves the bromination of 5-(piperazin-1-yl)pyrazine. One common method includes the reaction of 5-(piperazin-1-yl)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(piperazin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation Reactions: Products may include pyrazine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Bromo-5-(piperazin-1-yl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(piperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(piperazin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-5-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring, offering different chemical properties and reactivity.
2-Bromo-5-(piperazin-1-yl)benzene: Features a benzene ring, leading to distinct chemical behavior.
Uniqueness
2-Bromo-5-(piperazin-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-piperazin-1-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLIQZJZHJUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610435 |
Source
|
Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-90-4 |
Source
|
Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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